2-(Hydroxymethyl)-6-methylphenol
Overview
Description
2-(Hydroxymethyl)-6-methylphenol is an organic compound with the molecular formula C8H10O2 It is a phenolic compound characterized by a hydroxymethyl group (-CH2OH) attached to the benzene ring at the second position and a methyl group (-CH3) at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)-6-methylphenol can be achieved through several methods. One common approach involves the hydroxymethylation of 6-methylphenol using formaldehyde in the presence of a base. The reaction typically proceeds as follows: [ \text{6-Methylphenol} + \text{Formaldehyde} \rightarrow \text{this compound} ] This reaction is usually carried out in an aqueous medium with a basic catalyst such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or crystallization may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-(Hydroxymethyl)-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The compound can be reduced to form 6-methylphenol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acidic or basic catalysts may be employed for substitution reactions.
Major Products Formed:
Oxidation: 2-(Carboxymethyl)-6-methylphenol
Reduction: 6-Methylphenol
Substitution: Various esters or ethers depending on the substituent introduced.
Scientific Research Applications
2-(Hydroxymethyl)-6-methylphenol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-6-methylphenol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the phenolic structure allows for antioxidant properties, which can be beneficial in various biological contexts.
Comparison with Similar Compounds
2-(Hydroxymethyl)phenol: Lacks the methyl group at the sixth position.
6-Methylphenol: Lacks the hydroxymethyl group.
2-(Hydroxymethyl)-4-methylphenol: Has the methyl group at the fourth position instead of the sixth.
Uniqueness: 2-(Hydroxymethyl)-6-methylphenol is unique due to the specific positioning of the hydroxymethyl and methyl groups, which confer distinct chemical and physical properties. This unique structure allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
IUPAC Name |
2-(hydroxymethyl)-6-methylphenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-3-2-4-7(5-9)8(6)10/h2-4,9-10H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEKJJIFJWIRJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.